

Commercial Availability and Synthetic Pathways of 2-Mesitylethanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Mesitylethanol**

Cat. No.: **B189000**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of **2-Mesitylethanol** (also known as 2-(2,4,6-trimethylphenyl)ethanol), a valuable building block in organic synthesis. Furthermore, it outlines a feasible synthetic route for its laboratory-scale preparation, complete with a detailed, adaptable experimental protocol.

Commercial Availability

2-Mesitylethanol (CAS No. 6950-92-1) is available from a number of chemical suppliers. The purity and available quantities vary, impacting the price. Below is a summary of representative commercial sources. Researchers are advised to contact the suppliers directly for the most current pricing and availability.

Supplier	Purity	Available Quantities
TCI Chemical	>98.0% (GC)	1g, 5g
Crysdot	95+%	10g
Chemenu	95%	10g
American Custom Chemicals Corporation	95.00%	5g, 25g
Ambeed	95%	1g, 5g
Indagoo (via CymitQuimica) [1]	95%	1g, 5g
54-OR1028582 (via CymitQuimica) [1]	97%	1g, 5g
10-F243109 (via CymitQuimica) [1]	95%	1g, 5g
3B-M2624 (via CymitQuimica) [1]	>98.0% (GC)	1g, 5g

Physicochemical Properties

Property	Value
CAS Number	6950-92-1
Molecular Formula	C ₁₁ H ₁₆ O
Molecular Weight	164.24 g/mol
Appearance	White mass or fluffy needles
Melting Point	81-83 °C
Boiling Point	152 °C / 15 mmHg [2]

Synthesis of 2-Mesitylethanol

While several synthetic strategies could be envisioned for the preparation of **2-Mesitylethanol**, a robust and commonly employed method in organic synthesis for the formation of primary alcohols is the reaction of a Grignard reagent with formaldehyde.^{[3][4]} This section provides a detailed, adaptable experimental protocol for the synthesis of **2-Mesitylethanol** starting from 2,4,6-trimethylbenzyl chloride.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol is adapted from established general procedures for Grignard reactions and should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

- 2,4,6-Trimethylbenzyl chloride
- Magnesium turnings
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Paraformaldehyde
- Saturated aqueous ammonium chloride solution
- Anhydrous sodium sulfate
- Standard laboratory glassware (three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, etc.)
- Inert atmosphere (Nitrogen or Argon)

Procedure:

Part A: Preparation of 2,4,6-Trimethylbenzylmagnesium Chloride (Grignard Reagent)

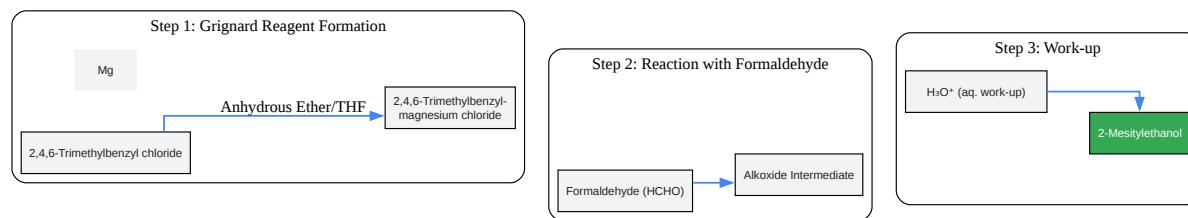
- Apparatus Setup: Assemble a dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube (containing calcium chloride),

and a dropping funnel. Flame-dry all glassware under a stream of nitrogen or in an oven and allow it to cool to room temperature under an inert atmosphere.

- **Initiation:** Place magnesium turnings (1.1 equivalents) in the flask. If the reaction is difficult to initiate, a small crystal of iodine can be added.
- **Grignard Formation:** In the dropping funnel, prepare a solution of 2,4,6-trimethylbenzyl chloride (1.0 equivalent) in anhydrous diethyl ether or THF. Add a small portion (approximately 2-3 mL) of this solution to the magnesium turnings. The reaction should begin spontaneously, as evidenced by bubbling and a cloudy appearance of the solution. If the reaction does not start, gentle warming with a heat gun or a warm water bath may be necessary.
- Once the reaction has initiated, add the remaining solution of 2,4,6-trimethylbenzyl chloride dropwise at a rate that maintains a gentle reflux.
- **Completion:** After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent. The final solution should be cloudy and grayish-brown.

Part B: Reaction with Formaldehyde

- **Formaldehyde Source:** In a separate, dry flask, gently heat paraformaldehyde to generate gaseous formaldehyde. Pass the gaseous formaldehyde through a drying tube and then bubble it into the stirred Grignard reagent solution, which has been cooled to 0 °C in an ice bath. Alternatively, a suspension of dry paraformaldehyde in anhydrous THF can be carefully added to the Grignard solution.
- **Reaction:** After the addition of formaldehyde is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.


Part C: Work-up and Purification

- **Quenching:** Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous ammonium chloride solution. Stir until all the ice has melted and the magnesium salts have dissolved.

- Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with two portions of diethyl ether. Combine all the organic extracts.
- Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution), and then dry over anhydrous sodium sulfate.
- Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product.
- Purification: The crude **2-Mesitylethanol** can be purified by recrystallization from a suitable solvent (e.g., hexanes or a mixture of hexanes and ethyl acetate) or by flash column chromatography on silica gel.

Illustrative Reaction Pathway

The following diagram illustrates the key steps in the synthesis of **2-Mesitylethanol** via the Grignard reaction.

[Click to download full resolution via product page](#)

Caption: Synthesis of **2-Mesitylethanol** via Grignard Reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 2-(2,4,6-trimethylphenyl)ethanol [chembk.com]
- 3. researchgate.net [researchgate.net]
- 4. d.web.umkc.edu [d.web.umkc.edu]
- To cite this document: BenchChem. [Commercial Availability and Synthetic Pathways of 2-Mesitylethanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b189000#commercial-availability-of-2-mesitylethanol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com